molecular formula C16H15N3S2 B2874546 3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole CAS No. 339015-45-1

3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole

Cat. No. B2874546
CAS RN: 339015-45-1
M. Wt: 313.44
InChI Key: IAFBQWZJSRPYHQ-UHFFFAOYSA-N
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Description

The compound “3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with phenyl and methylsulfanyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The ring is substituted at the 3rd position by a methylsulfanyl group and at the 5th position by a 2-(methylsulfanyl)phenyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The methylsulfanyl groups might be susceptible to oxidation, and the aromatic rings could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups all influence properties like solubility, melting point, boiling point, etc .

Scientific Research Applications

Alkaline Hydrolysis Studies

The compound’s methylsulfanyl substituents have been studied for their effects on the alkaline hydrolysis of esters. Research indicates that these substituents can significantly influence the rate of hydrolysis due to both polar and steric effects . This application is crucial in understanding the reactivity of similar compounds in basic solutions.

Tautomerism Analysis

Density functional theory (DFT) has been employed to study the tautomerization mechanism of compounds with methylsulfanyl groups. The stability of different tautomers, their thermo-kinetic features, and the barrier heights required for tautomerization processes have been a focus of this research . This is particularly important in medicinal chemistry and pharmacology, where tautomerism can affect drug efficacy.

Spectroscopic Properties

The same DFT studies have also explored the spectroscopic properties of methylsulfanyl-containing compounds. This includes NMR, UV–Vis electronic spectra, and time-dependent DFT studies. Such analyses are vital for understanding the physical and chemical properties of these compounds .

Biological Activity

Compounds with a methylsulfanyl moiety have been investigated for their biological activities. They have shown potential as treatments for various infections and diseases due to their bactericidal, fungicidal, and anti-inflammatory properties . This application is significant for the development of new pharmaceuticals.

Reactivity in Organic Synthesis

The reactivity of methylsulfanyl groups in organic synthesis has been studied, particularly in reactions leading to unexpected products. For example, the formation of 3-methylsulfanyl-2-phenyl-2-cyclobutenone during certain reactions highlights the unique pathways these compounds can undergo . This knowledge is essential for synthetic chemists designing new reactions.

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of such compounds could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry. Future research could explore its potential applications, its reactivity under various conditions, and its behavior in biological systems .

properties

IUPAC Name

3-methylsulfanyl-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S2/c1-20-14-11-7-6-10-13(14)15-17-18-16(21-2)19(15)12-8-4-3-5-9-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFBQWZJSRPYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole

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